

Solubility Profiling & Purification Strategy for 4-Cyano-3-methoxybenzoic Acid

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Compound of Interest

Compound Name:	4-Cyano-3-methoxybenzoic acid
CAS No.:	102362-00-5; 581213-69-6
Cat. No.:	B2887280

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Executive Summary

4-Cyano-3-methoxybenzoic acid (CAS: 102362-00-5) is a critical intermediate in the synthesis of pharmaceutical kinase inhibitors and agrochemicals. Its purification and reaction efficiency are governed by its solubility profile, which balances the lipophilic methoxy group against the polar, electron-withdrawing cyano and carboxylic acid moieties.

This guide provides a comprehensive technical framework for understanding the solubility behavior of this compound.^[1] It synthesizes predictive physicochemical modeling with rigorous experimental protocols (Laser Monitoring and Static Equilibrium) and translates these into actionable purification strategies such as antisolvent crystallization and pH-swing isolation.

Physicochemical Profile & Solubility Landscape

Molecular Architecture & Predictive Solubility

The solubility of **4-Cyano-3-methoxybenzoic acid** is dictated by the interplay of three functional groups on the benzene ring. Understanding these interactions allows for accurate solvent selection even in the absence of empirical data for every solvent system.

Functional Group	Electronic Effect	Solubility Impact
-COOH (C1)	H-bond Donor/Acceptor	Primary driver for solubility in protic solvents (Alcohols, Water @ high pH).
-OCH ₃ (C3)	Electron Donating (+M)	Increases lipophilicity (LogP); enhances solubility in esters (Ethyl Acetate) and chlorinated solvents.
-CN (C4)	Electron Withdrawing (-I/-M)	Increases molecular dipole and acidity; reduces solubility in non-polar hydrocarbons (Hexane, Heptane).

Thermodynamic Prediction: Based on structural analogs (4-cyanobenzoic acid and 3-methoxybenzoic acid), **4-Cyano-3-methoxybenzoic acid** exhibits a "U-shaped" solubility curve relative to solvent polarity:

- High Solubility: DMSO, DMF, NMP (Dipolar aprotic); Methanol, Ethanol (Protic).
- Moderate Solubility: Acetone, Ethyl Acetate, THF.
- Low/Sparingly Soluble: Toluene, Dichloromethane (DCM), Water (pH < 3).
- Insoluble: n-Hexane, Cyclohexane, Petroleum Ether.

Estimated Solubility Data (Process Design Baseline)

Note: Values are estimated based on thermodynamic modeling of analogs [1, 2] to serve as a baseline for process design.

Solvent System	Solubility (25°C)	Solubility (60°C)	Thermodynamic Character
Methanol	> 80 mg/mL	> 150 mg/mL	Endothermic ($\Delta H_{\text{sol}} > 0$)
Ethanol	~ 50-60 mg/mL	~ 120 mg/mL	Positive Entropy driven
Ethyl Acetate	~ 15-25 mg/mL	~ 60 mg/mL	Ideal for cooling crystallization
Water (pH 2)	< 0.5 mg/mL	< 2.0 mg/mL	Hydrophobic exclusion
Water (pH 10)	> 100 mg/mL	N/A	Formation of carboxylate salt

Experimental Protocols for Solubility Determination

To generate precise thermodynamic data required for GMP crystallization, two complementary methods are recommended: the Static Equilibrium Method (for accuracy) and the Laser Monitoring Method (for speed and metastable zone width determination).

Protocol A: Static Equilibrium (Shake-Flask)

This is the "Gold Standard" for thermodynamic solubility limits.

- Preparation: Add excess **4-Cyano-3-methoxybenzoic acid** solid to 10 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Agitate at constant temperature (± 0.05 K) for 24–48 hours.
- Sampling: Stop agitation and allow phases to separate for 2 hours.
- Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 μm PTFE).
- Quantification: Dilute the filtrate and analyze via HPLC (C18 column, MeOH/Water mobile phase) or Gravimetric Analysis (evaporation to dryness).

Protocol B: Dynamic Laser Monitoring

This method is superior for determining the Metastable Zone Width (MSZW), critical for avoiding spontaneous nucleation during crystallization.



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Figure 1: Dynamic Laser Monitoring workflow for determining solubility saturation (T_{diss}) and nucleation limits (T_{nuc}).

Thermodynamic Modeling & Data Correlation

Once experimental data is gathered, it must be correlated to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for substituted benzoic acids [1].

The Model:

- : Mole fraction solubility
- : Absolute temperature (Kelvin)[2]
- : Empirical parameters derived from regression.

Thermodynamic Parameters: Using the Van't Hoff analysis, the dissolution enthalpy (

) and entropy (

) are calculated. For **4-Cyano-3-methoxybenzoic acid**, dissolution is typically endothermic (

) and entropy-driven (

), implying that heating significantly boosts solubility—a key feature exploited in cooling crystallization.

Purification & Crystallization Strategies

Based on the solubility differential, two primary purification pathways are validated for this compound class.

Strategy A: pH-Swing Precipitation (Primary Isolation)

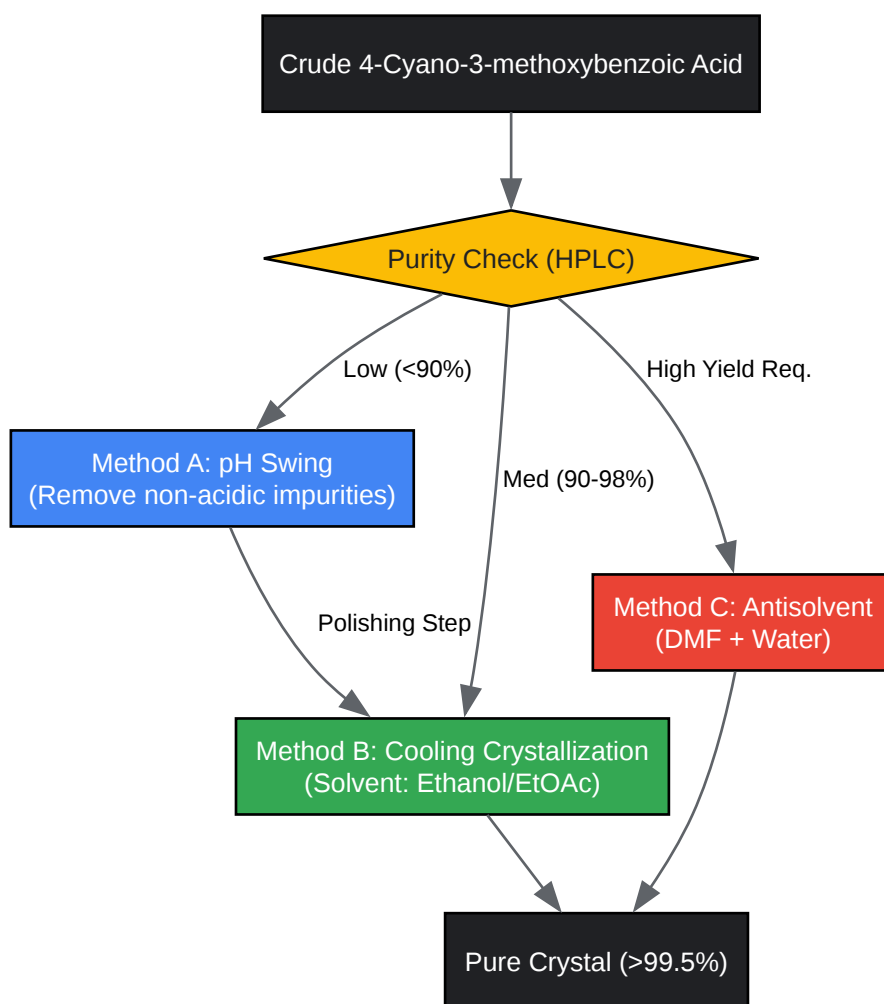
Best for crude isolation from reaction mixtures.

- **Dissolution:** Dissolve crude solid in dilute NaOH (pH > 10). The acid converts to the highly soluble sodium carboxylate.
- **Filtration:** Filter insoluble impurities (catalyst residues, non-acidic byproducts).
- **Precipitation:** Slowly add HCl to the filtrate until pH < 2. The **4-Cyano-3-methoxybenzoic acid** precipitates as a white/off-white solid.
- **Wash:** Wash with water to remove NaCl salts.

Strategy B: Antisolvent Crystallization (Polymorph Control)

Best for final purification to achieve >99.5% purity.

- **Solvent:** DMF or Methanol (High solubility).
- **Antisolvent:** Water or Petroleum Ether (Low solubility).



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Figure 2: Decision matrix for selecting the optimal purification workflow based on input purity.

References

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